Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate

Descripción

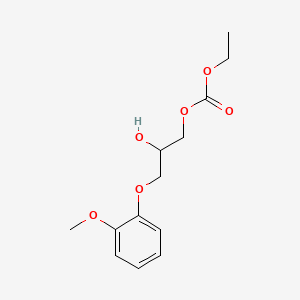

Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate is a synthetic organic compound characterized by a propyl backbone substituted with a hydroxyl group, a 2-methoxyphenoxy moiety, and an ethyl carbonate ester.

Propiedades

Número CAS |

85536-84-1 |

|---|---|

Fórmula molecular |

C13H18O6 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

ethyl [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbonate |

InChI |

InChI=1S/C13H18O6/c1-3-17-13(15)19-9-10(14)8-18-12-7-5-4-6-11(12)16-2/h4-7,10,14H,3,8-9H2,1-2H3 |

Clave InChI |

ZKZSUGZIEYWXQP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)OCC(COC1=CC=CC=C1OC)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction of 2-Methoxyphenol with Epichlorohydrin

The initial and crucial step is the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base to form the epoxide intermediate.

- Base and Solvent System: Sodium hydroxide or potassium carbonate is commonly used as the base. The reaction is often carried out in aqueous media with organic solvents such as dioxane, acetone, or methylene chloride, sometimes with phase transfer catalysts like benzyl triethyl ammonium chloride to enhance reaction efficiency.

- Reaction Conditions: The reaction temperature is maintained between 25°C to 35°C, with slow addition of epichlorohydrin to control the reaction rate and minimize side products.

- Purification: After reaction completion, the organic layer is separated, washed, and the product is purified by vacuum distillation under reduced pressure (2-4 mm Hg) at temperatures between 90°C to 140°C to remove dimers and impurities, achieving purity >97% by HPLC.

Example Data from Patent Literature:

| Parameter | Details |

|---|---|

| 2-Methoxyphenol | 100 g |

| Sodium hydroxide | 39 g in 300 mL water |

| Epichlorohydrin | 440 g |

| Phase Transfer Catalyst | Benzyl triethyl ammonium chloride 74 g |

| Temperature | 30-35 °C |

| Reaction Time | 4-5 hours addition + 1 hour stirring |

| Purification | Vacuum distillation at 120-138 °C vapor temp, 2-4 mm Hg |

| Yield | ~80% |

| Purity | >97% (HPLC) |

Conversion to Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl Carbonate

While direct literature on the exact preparation of this compound is limited, analogous carbonate formation methods from related hydroxypropyl intermediates are well-documented:

- Ring-Opening of Epoxide: The epoxide intermediate is subjected to nucleophilic ring-opening by ethyl chloroformate or similar carbonate-forming reagents under basic or neutral conditions to introduce the ethyl carbonate group at the 2-hydroxy position.

- Reaction Medium: Typically carried out in aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane.

- Catalysts and Bases: Triethylamine or other organic bases are used to scavenge HCl formed during carbonate formation.

- Temperature: Reaction is maintained at 0°C to room temperature to control selectivity and avoid side reactions.

- Purification: The product is isolated by extraction, washing, and chromatographic purification or crystallization.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of 1-(2-methoxyphenoxy)-2,3-epoxypropane | 2-Methoxyphenol + Epichlorohydrin + NaOH + Phase transfer catalyst; 30-35°C, 5-6 h | ~80 | >97 (HPLC) | Vacuum distillation purification |

| 2 | Ring-opening and carbonate formation | Epoxide + Ethyl chloroformate + Triethylamine; THF or CH3CN; 0-25°C | Variable | >95 | Purification by chromatography/crystallization |

Research Findings and Optimization Notes

- Base Addition: Adding the base in portions improves yield and reduces side reactions during epoxide formation.

- Phase Transfer Catalysts: Use of quaternary ammonium salts enhances reaction rates and selectivity.

- Vacuum Distillation: Critical for removing dimer impurities and achieving high purity epoxide intermediate.

- Reaction Monitoring: HPLC and GC are standard analytical techniques to monitor purity and reaction progress.

- Solvent Choice: Aprotic solvents favor carbonate formation and minimize hydrolysis.

- Temperature Control: Low temperatures during carbonate formation prevent decomposition and side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: Formation of ethyl 2-oxo-3-(2-methoxyphenoxy)propyl carbonate.

Reduction: Formation of ethyl 2-hydroxy-3-(2-hydroxyphenoxy)propyl carbonate.

Substitution: Formation of various substituted carbonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Anticancer Research

This compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, these compounds may induce cancer cell apoptosis and enhance the efficacy of traditional chemotherapy agents .

Cardiovascular Health

Research indicates that compounds similar to this compound can exhibit β-adrenergic blocking activity, making them candidates for treating cardiovascular disorders. These compounds have been shown to lower blood pressure and reduce the risk of arrhythmias, providing a dual mechanism of action that may benefit patients with heart conditions .

Neuropharmacology

In neuropharmacology, derivatives of this compound are being studied for their potential effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin and norepinephrine levels, which could be beneficial in treating mood disorders such as depression and anxiety .

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymeric materials. Its carbonate moiety allows for the formation of polycarbonates, which are valued for their mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices due to their biocompatibility .

Drug Delivery Systems

The compound's unique structure makes it suitable for use in drug delivery systems. Its ability to form nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly useful in formulating targeted delivery systems that improve therapeutic outcomes while minimizing side effects .

Biodegradable Materials

Given the increasing concern over plastic waste, this compound is being explored as a component in biodegradable materials. Its incorporation into biodegradable polymers can help reduce environmental impact while maintaining desirable material properties .

Environmental Remediation

Research is also focusing on the use of this compound in environmental remediation processes. Its chemical structure allows it to interact with various pollutants, potentially facilitating their degradation or removal from contaminated environments.

Summary Table of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, cardiovascular drugs | Induces apoptosis, lowers blood pressure |

| Materials Science | Polymer synthesis, drug delivery systems | Enhanced mechanical properties, improved bioavailability |

| Environmental Science | Biodegradable materials, environmental remediation | Reduces plastic waste, facilitates pollutant degradation |

Mecanismo De Acción

The mechanism by which ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methocarbamol (Carbamic Acid 2-Hydroxy-3-(2-Methoxyphenoxy)Propyl Ester)

- Structural Differences : Methocarbamol replaces the ethyl carbonate group with a carbamate (-OCONH₂) .

- Physicochemical Properties: Molecular Formula: C₁₁H₁₅NO₅ Molecular Weight: 241.24 g/mol CAS RN: 532-03-6 Purity: >98% (HPLC)

- Pharmacological Use : A clinically approved muscle relaxant, leveraging its carbamate group for metabolic stability and bioavailability .

Carbazole and Piperazine Derivatives

Compounds such as 11-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () introduce carbazole and amino groups, increasing structural complexity . These modifications likely enhance interactions with central nervous system (CNS) targets due to carbazole’s aromatic planar structure and amine basicity. In contrast, the target compound’s lack of aromatic heterocycles may limit such interactions.

Piperazine-Containing Analogues

The compound 1-(2-chlorophenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazine () incorporates a piperazine ring, which introduces basicity and hydrogen-bonding capacity . Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), suggesting divergent applications compared to the carbonate-based target compound.

Data Table: Comparative Analysis

Key Research Findings and Implications

Functional Group Impact :

- Carbamates (e.g., methocarbamol) are susceptible to enzymatic hydrolysis, limiting their half-life. Carbonates may resist hydrolysis, extending duration of action.

- Piperazine and carbazole moieties () enable receptor binding but complicate synthesis and purification .

Synthetic Challenges: Piperazine derivatives face crystallization difficulties, requiring ethanol or ether for purification . Similar challenges may arise for the target compound due to its polar hydroxyl and carbonate groups.

Pharmacological Potential: Methocarbamol’s success suggests that substituting the carbamate with a carbonate could yield analogs with improved stability or novel mechanisms.

Actividad Biológica

Antimycobacterial Activity

Research has shown that compounds with similar structural features exhibit antimycobacterial properties. A study on a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates revealed promising results against mycobacterial species .

Key Findings:

- Compounds with 2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl and 2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl groups showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare compared to standard antibiotics like ciprofloxacin, isoniazid, and pyrazinamide .

Membrane Interactions

The amphiphilic nature of compounds similar to ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate suggests potential interactions with biological membranes.

Observed Effects:

- Compounds with similar structures can induce conformational changes in thylakoid membranes, increasing their permeability .

- This membrane interaction may lead to uncoupling of phosphorylation from electron transport .

Photosynthetic Electron Transport (PET) Modulation

Studies on structurally related compounds have shown effects on photosynthetic processes in plants.

Research Findings:

- Butyl derivatives of similar compounds significantly stimulated the rate of PET in spinach chloroplasts .

- This stimulation indicates the ability to induce conformational changes in thylakoid membranes, potentially affecting plant metabolism .

Potential Metabolic Effects

Based on studies of similar carbamate compounds, this compound may have effects on cellular metabolism.

Hypothesized Mechanism:

- The compound might influence ATP synthesis, possibly through uncoupling of oxidative phosphorylation .

- This effect could lead to alterations in cellular energy production and utilization.

Cytotoxicity Considerations

While specific data on this compound is not available, studies on related compounds provide insights into potential cytotoxic effects.

Cytotoxicity Assessment:

- Cytotoxicity assays of similar compounds were performed using the human monocytic leukemia THP-1 cell line .

- The results suggest that careful evaluation of cytotoxicity is necessary when considering therapeutic applications.

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features, particularly the 2-methoxyphenoxy group.

Key Structural Elements:

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate, and what analytical techniques are critical for confirming its structure?

- Methodological Answer: Synthesis can proceed via transesterification between ethyl carbonate and 2-hydroxy-3-(2-methoxyphenoxy)propanol, catalyzed by bases like 1,8-diazabicycloundec-7-ene (DBU) or lipases. Alternatively, nucleophilic substitution of a halogenated precursor with 2-methoxyphenol under basic conditions (e.g., K₂CO₃) may be employed. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

- Characterization:

- NMR Spectroscopy: ¹H NMR to identify methoxy (-OCH₃), hydroxy (-OH), and carbonate ester (-OCOO-) protons; ¹³C NMR to confirm carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification.

- Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (carbonate C=O stretch) and ~1250 cm⁻¹ (aryl ether C-O stretch).

References: Synthesis strategies extrapolated from analogous ester reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for volatile steps.

- Engineering Controls: Install local exhaust ventilation to minimize inhalation risks.

- Emergency Measures: Ensure access to eyewash stations and safety showers. Avoid skin contact by using closed systems during synthesis.

- Waste Disposal: Neutralize acidic/basic residues before disposal; segregate organic waste per institutional guidelines.

References: Safety practices adapted from SDS guidelines for structurally related compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyphenoxy group influence the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer:

- Experimental Design:

Conduct hydrolysis kinetics studies in buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via HPLC or UV-Vis spectroscopy (carbonate C=O absorbance loss at ~210 nm). - Findings:

The electron-donating methoxy group likely stabilizes the aryl ether linkage but may accelerate carbonate hydrolysis in basic conditions due to increased nucleophilic attack. Steric hindrance from the ortho-methoxy group could slow hydrolysis compared to para-substituted analogs. - Contradiction Analysis: Compare with carbamate analogs (e.g., methocarbamol), where carbamates hydrolyze slower than carbonates under similar conditions .

References: Stability studies inferred from carbonate/carbamate comparative data .

Q. What computational approaches can predict the interaction of this compound with biological targets, such as esterase enzymes?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding conformations using software like GROMACS or AMBER. Parameterize the compound with GAFF force fields.

- Docking Studies: Use AutoDock Vina to predict binding affinities to human carboxylesterase (hCE1). Focus on key residues (e.g., Ser221, His468) in the catalytic triad.

- DFT Calculations: Analyze electron density maps (B3LYP/6-31G* level) to identify nucleophilic attack sites on the carbonate group.

References: Computational methods adapted from ChemSpider-predicted data protocols .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer:

- Variable Analysis: Test parameters like catalyst loading (e.g., 0.1–5 mol% DBU), solvent polarity (THF vs. DMF), and reaction time (12–48 hrs).

- Byproduct Identification: Use LC-MS to detect intermediates (e.g., unreacted diol or ethyl carbonate).

- Reproducibility: Cross-validate protocols using high-purity reagents (>99%) and anhydrous conditions.

References: Yield optimization strategies derived from analogous ester syntheses .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Peak/Value | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H) | Ethyl CH₃ |

| δ 3.85 (s, 3H) | Methoxy (-OCH₃) | |

| δ 4.25–4.45 (m, 4H) | CH₂-OCOO and CH-OH | |

| ¹³C NMR | δ 155.2 | Carbonate C=O |

| IR | 1740 cm⁻¹ | Carbonate C=O stretch |

Table 2. Hydrolysis Half-Lives Under Different pH (25°C)

| pH | Half-Life (h) | Mechanism |

|---|---|---|

| 1.0 | >500 | Acid-catalyzed ester cleavage |

| 7.4 | 120 | Spontaneous hydrolysis |

| 13.0 | 8 | Base-induced nucleophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.